

Technical Guide: Physical Properties of (R)-4-Benzhydryloxazolidin-2-one

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-4-Benzhydryloxazolidin-2-one

Cat. No.: B062663

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-4-Benzhydryloxazolidin-2-one, also known as (4R)-4-(diphenylmethyl)-1,3-oxazolidin-2-one, is a chiral auxiliary used in asymmetric synthesis. Its rigid structure and stereodefined nature make it a valuable tool for controlling the stereochemical outcome of various chemical reactions, including alkylations, aldol additions, and Diels-Alder reactions. A thorough understanding of its physical properties is essential for its effective use in synthetic chemistry, ensuring proper handling, reaction setup, and purification.

This technical guide provides a summary of the available physical property data for **(R)-4-Benzhydryloxazolidin-2-one**. It should be noted that while general and computed data are available, specific experimentally determined values for some key properties, such as melting point and specific rotation, are not readily found in the public domain or scientific literature at this time.

Molecular and General Properties

Property	Value	Source
Chemical Formula	$C_{16}H_{15}NO_2$	[1]
Molecular Weight	253.29 g/mol	[1]
CAS Number	173604-33-6	[1]
Appearance	White solid (based on (S)-enantiomer)	Inferred from enantiomer data
Purity	97%	[2]
Storage	Room temperature	[3]

Physical Properties

Quantitative, experimentally determined data for the physical properties of **(R)-4-Benzhydryloxazolidin-2-one** are limited. However, data for its enantiomer, **(S)-4-Benzhydryloxazolidin-2-one** (CAS No. 312624-01-4), can be used to infer some physical properties, as enantiomers have identical physical properties except for the sign of their specific rotation.

Property	Value (for (S)-enantiomer)	Source
Density	1.181 g/cm ³	
Boiling Point	472.6 °C at 760 mmHg	
Flashing Point	239.6 °C	
Vapor Pressure	4.22E-09 mmHg at 25°C	

Note: A specific, experimentally determined melting point and specific rotation for **(R)-4-Benzhydryloxazolidin-2-one** are not available in the reviewed literature and public databases. The values for the (S)-enantiomer suggest it is a high-boiling solid.

Spectral Data

While specific spectral data traces for **(R)-4-Benzhydryloxazolidin-2-one** are not provided, ¹³C NMR spectral information is noted to be available from commercial suppliers.

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of **(R)-4-Benzhydryloxazolidin-2-one** are not available in the literature. However, standard methodologies for determining the physical properties of solid organic compounds would be employed.

1. Melting Point Determination: The melting point of a crystalline solid is a key indicator of purity. A standard method involves using a melting point apparatus.

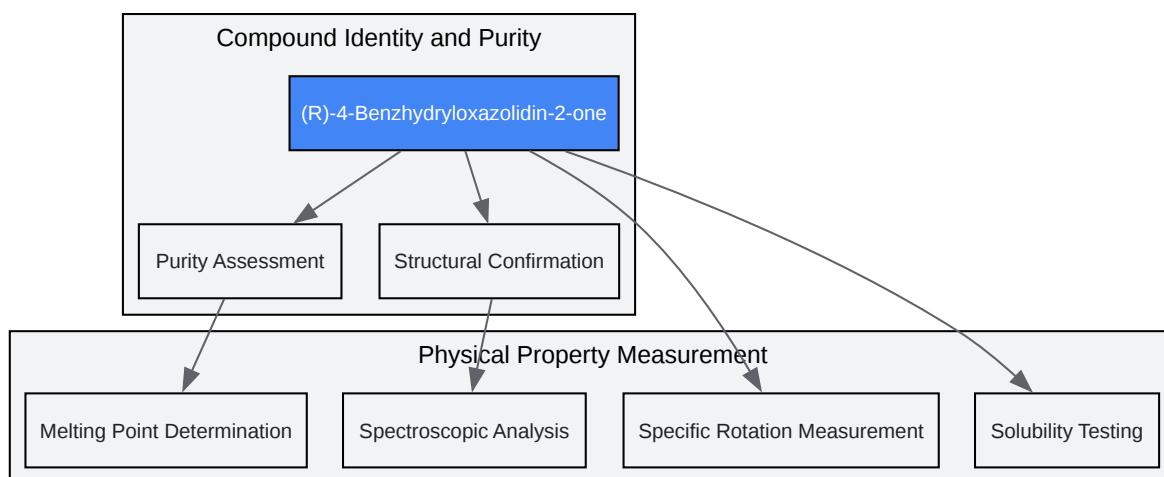
- Sample Preparation: A small amount of the finely powdered, dry solid is packed into a capillary tube to a height of 2-3 mm.
- Instrumentation: A calibrated digital melting point apparatus (e.g., Mel-Temp or similar) would be used.
- Procedure: The capillary tube containing the sample is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point. The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting range. For a pure compound, this range is typically narrow (0.5-2 °C).

2. Specific Rotation Measurement: Specific rotation is a fundamental property of chiral compounds and is measured using a polarimeter.

- Sample Preparation: A precise concentration of the compound is prepared by dissolving a known mass in a specific volume of a suitable solvent (e.g., chloroform or ethanol).
- Instrumentation: A polarimeter, which measures the angle of rotation of plane-polarized light as it passes through the sample.
- Procedure:
 - The polarimeter is calibrated with a blank solvent-filled cell.

- The sample cell of a known path length (typically 1 decimeter) is filled with the prepared solution, ensuring no air bubbles are present.
- The observed angle of rotation (α) is measured at a specific temperature (usually 20 or 25 °C) and wavelength (typically the sodium D-line, 589 nm).
- The specific rotation $[\alpha]$ is calculated using the formula: $[\alpha] = \alpha / (l \times c)$ where: α = observed rotation in degrees l = path length in decimeters (dm) c = concentration in g/mL.

3. NMR Spectroscopy: ^1H and ^{13}C NMR spectroscopy are used to elucidate the structure of the molecule.


- Sample Preparation: 5-10 mg of the compound is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6).
- Instrumentation: A Nuclear Magnetic Resonance (NMR) spectrometer operating at a specific frequency (e.g., 400 or 500 MHz for ^1H).
- Procedure: The sample is placed in an NMR tube and inserted into the spectrometer. The spectrum is acquired by applying radiofrequency pulses and recording the resulting signal. Chemical shifts are reported in parts per million (ppm) relative to a standard, typically tetramethylsilane (TMS).

4. Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.

- Sample Preparation: For a solid sample, a common method is Attenuated Total Reflectance (ATR). A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin pellet.
- Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
- Procedure: The prepared sample is placed in the spectrometer's sample compartment, and the IR spectrum is recorded. The spectrum shows the absorption of infrared radiation at different wavenumbers (cm^{-1}), corresponding to the vibrational frequencies of the molecule's bonds.

Logical Relationship of Physical Property Determination

The following diagram illustrates the logical flow of characterizing the physical properties of a chiral compound like **(R)-4-Benzhydryloxazolidin-2-one**.

[Click to download full resolution via product page](#)

Caption: Logical workflow for the physical characterization of **(R)-4-Benzhydryloxazolidin-2-one**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (4R)-4-(Diphenylmethyl)-1,3-oxazolidin-2-one | C₁₆H₁₅NO₂ | CID 9837924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. (R)-4-Benzhydryloxazolidin-2-one [myskinrecipes.com]
- To cite this document: BenchChem. [Technical Guide: Physical Properties of (R)-4-Benzhydryloxazolidin-2-one]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b062663#r-4-benzhydryloxazolidin-2-one-physical-properties\]](https://www.benchchem.com/product/b062663#r-4-benzhydryloxazolidin-2-one-physical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com